3-Benzyl-1,3-thiazolidine-2,4-dione

説明

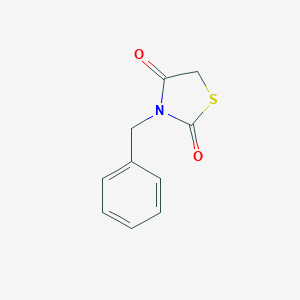

3-Benzyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse pharmacological properties, including antimicrobial, antioxidant, and hypoglycemic activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione typically involves the reaction of benzyl bromide with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production methods for thiazolidine derivatives often employ green chemistry principles to minimize environmental impact. For instance, deep eutectic solvents can be used as both solvents and catalysts in the synthesis process, improving yield and reducing the need for hazardous chemicals .

化学反応の分析

Types of Reactions: 3-Benzyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.

Substitution: N-arylation reactions can introduce aryl groups into the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

Substitution: Aryl halides in the presence of a base such as K2CO3 in DMF under microwave irradiation.

Major Products: The major products formed from these reactions include various thiazolidine derivatives with enhanced biological activities, such as antimicrobial and anticancer properties .

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure : 3-Benzyl-1,3-thiazolidine-2,4-dione features a five-membered ring containing sulfur and nitrogen atoms. Its structure allows for various substitutions, which can enhance its biological activity.

Mechanism of Action : The compound primarily targets the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and cytoplasmic Mur ligases. Activation of PPAR-γ improves insulin sensitivity and reduces hyperglycemia, making it a candidate for diabetes treatment .

Scientific Research Applications

This compound has been studied for its potential in multiple areas:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of various derivatives with enhanced properties .

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and protein interactions. Its derivatives have shown promise as selective inhibitors of kinases such as PIM kinases .

- Antimicrobial Activity : Various derivatives have demonstrated antimicrobial properties against strains like E. coli and S. aureus, making them potential candidates for new antibiotics .

Medicine

- Antioxidant Properties : The compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Hypoglycemic Effects : It has been identified as a potential treatment for diabetes due to its ability to enhance insulin sensitivity through PPAR-γ activation .

Table 1: Summary of Biological Activities of this compound Derivatives

Pharmacokinetic Studies

Recent studies have assessed the pharmacokinetic properties of thiazolidinedione derivatives using in silico methods. These studies indicate that most derivatives exhibit high gastrointestinal absorption but show limited ability to cross the blood-brain barrier, which is crucial for their therapeutic application .

Table 2: Pharmacokinetic Properties of Thiazolidinedione Derivatives

| Compound | GI Absorption | Blood-Brain Barrier Permeability | CYP Inhibition |

|---|---|---|---|

| C1 | High | No | CYP2C9 |

| C2 | High | No | CYP1A2 |

| C4 | High | No | None |

作用機序

The mechanism of action of 3-Benzyl-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets:

類似化合物との比較

Thiazolidine-2,4-dione: Known for its role in antidiabetic drugs like pioglitazone.

Rhodanine: Another thiazolidine derivative with antimicrobial properties.

Pseudothiohydantoin: Exhibits similar pharmacological activities.

Uniqueness: 3-Benzyl-1,3-thiazolidine-2,4-dione stands out due to its benzyl group, which enhances its lipophilicity and biological activity compared to other thiazolidine derivatives .

生物活性

3-Benzyl-1,3-thiazolidine-2,4-dione (also known as a thiazolidinedione derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological potential, including antidiabetic, antimicrobial, and anticancer properties, supported by recent research findings and data tables.

1. Antidiabetic Activity

Thiazolidinediones (TZDs), including this compound, are primarily recognized for their role in diabetes management through the activation of peroxisome proliferator-activated receptors (PPARs).

The mechanism involves the modulation of glucose metabolism and insulin sensitivity. TZDs enhance insulin action in muscle and adipose tissue and inhibit hepatic glucose production. Research has shown that derivatives of thiazolidinediones can exhibit potent antidiabetic effects, with some compounds demonstrating IC50 values below 5 µM against key metabolic enzymes .

Case Studies

A study synthesized various benzylidene derivatives of thiazolidinediones and evaluated their antidiabetic activity using an alloxan-induced diabetic rat model. The results indicated that certain derivatives exhibited hypoglycemic effects comparable to standard drugs like pioglitazone and rosiglitazone .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| 3-Benzyl | <5 | Potent antidiabetic |

| 5-(3,4-Dimethoxy) | <10 | Comparable to pioglitazone |

| 5-(4-Methoxy) | <15 | Significant hypoglycemic |

2. Antimicrobial Properties

The antimicrobial activity of thiazolidinediones has been extensively documented, particularly against various bacterial strains.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against resistant strains like MRSA and VRE .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | 2.95 | Strong |

| VRE | 3.05 | Strong |

| E. coli | 6.25 | Moderate |

Biofilm Inhibition

In addition to direct antibacterial activity, thiazolidinedione derivatives have shown promising antibiofilm properties. For example, one study reported biofilm inhibitory concentrations (BICs) for resistant strains at levels significantly lower than those required for standard antibiotics .

3. Anticancer Activity

The potential of thiazolidinediones as anticancer agents has gained attention due to their ability to inhibit specific kinases involved in tumor growth.

Inhibition of PIM Kinases

Recent studies have identified novel benzylidene-1,3-thiazolidine-2,4-diones as selective inhibitors of PIM kinases (PIM-1, PIM-2, PIM-3), which are implicated in various cancers. These compounds demonstrated significant anti-proliferative effects on cancer cell lines with low cytotoxicity towards normal cells .

| Compound | PIM Inhibition | Selectivity |

|---|---|---|

| Benzylidene TZD | High | Selective for PIM kinases |

| Standard Inhibitors | Lower | Non-selective |

特性

IUPAC Name |

3-benzyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXJAFZPUUCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383083 | |

| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37868-80-7 | |

| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。